2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound that features a pyrazole ring substituted with an amino group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields such as medicinal chemistry and agrochemicals.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Formation of Acetimidamide: The final step involves the reaction of the pyrazole derivative with an appropriate amidine reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or organometallic compounds under anhydrous conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Activity
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound characterized by its unique pyrazole ring structure, which is substituted with an amino group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a β-diketone or β-ketoester.
- Introduction of the Trifluoromethyl Group : Utilizing reagents such as trifluoromethyl iodide.
- Amination : Introducing the amino group through nucleophilic substitution reactions.
- Formation of Acetimidamide : Finalizing the synthesis by reacting the pyrazole derivative with an amidine reagent under controlled conditions .
While the specific biochemical pathways affected by this compound remain largely unexplored, studies suggest it may interact with various biological targets, potentially influencing metabolic processes and cellular functions.
Medicinal Chemistry
This compound is being investigated for its potential applications in:
- Anti-inflammatory agents
- Antimicrobial properties
- Anticancer drugs
Research indicates that derivatives of pyrazole compounds often exhibit significant biological activity, which may extend to this compound .
Agrochemicals
Due to its chemical properties, this compound is also being evaluated for use in developing pesticides and herbicides. Its ability to interact with biological targets in pests could provide an effective means of pest control .
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacteria and fungi, indicating a promising avenue for further exploration .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N5/c7-6(8,9)3-1-5(12)14(13-3)2-4(10)11/h1H,2,12H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMWMIQBGFXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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